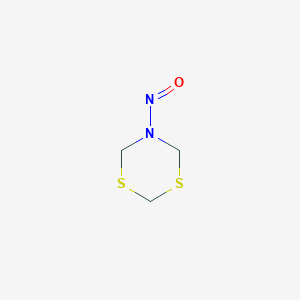
N-Nitrosodithiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Nitrosodithiazine (NDT) is a chemical compound that belongs to the class of nitrosamines. It is a synthetic compound that is widely used in scientific research for its potential to induce cancer in laboratory animals. NDT is a highly reactive compound that can easily form adducts with DNA and proteins, leading to the formation of mutagenic and carcinogenic lesions.
Mecanismo De Acción
N-Nitrosodithiazine is a potent alkylating agent that can react with DNA and proteins to form adducts. The formation of N-Nitrosodithiazine-DNA adducts can lead to mutations and chromosomal aberrations, which can ultimately result in cancer. N-Nitrosodithiazine can also induce oxidative stress and inflammation, which can contribute to the development of cancer.
Biochemical and Physiological Effects:
N-Nitrosodithiazine has been shown to induce a wide range of biochemical and physiological effects in laboratory animals. These include DNA damage, oxidative stress, inflammation, and alterations in gene expression. N-Nitrosodithiazine exposure has also been shown to affect the immune system and to promote the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using N-Nitrosodithiazine in laboratory experiments is its potent carcinogenic activity. This makes it a useful tool for studying the mechanisms of carcinogenesis and for evaluating the efficacy of chemopreventive agents. However, the use of N-Nitrosodithiazine is limited by its high reactivity and instability, which can make it difficult to handle and store. In addition, the carcinogenic activity of N-Nitrosodithiazine is highly dependent on the dose and route of exposure, which can make it difficult to compare results between studies.
Direcciones Futuras
There are several future directions for N-Nitrosodithiazine research. One area of interest is the development of new methods for synthesizing and stabilizing N-Nitrosodithiazine, which could make it easier to handle and store. Another area of interest is the development of new animal models for studying the carcinogenic activity of N-Nitrosodithiazine. This could include the use of genetically modified animals or the development of new cell-based assays. Finally, there is a need for further research to better understand the mechanisms of action of N-Nitrosodithiazine and to identify new targets for chemoprevention and treatment of cancer.
Métodos De Síntesis
N-Nitrosodithiazine can be synthesized by the reaction of sodium nitrite with dithiocarbamate salts. The reaction is carried out in acidic conditions and requires careful control of the pH and temperature. The yield of N-Nitrosodithiazine is typically low, and the compound is highly unstable, making it difficult to handle and store.
Aplicaciones Científicas De Investigación
N-Nitrosodithiazine is widely used in scientific research as a model compound for studying the mechanisms of carcinogenesis. It is a potent carcinogen that can induce tumors in a variety of animal models, including rats, mice, and hamsters. N-Nitrosodithiazine is used to study the effects of chemical exposure on DNA damage, repair, and mutagenesis. It is also used to evaluate the efficacy of chemopreventive agents and to test the safety of new drugs and chemicals.
Propiedades
Número CAS |
114282-83-6 |
|---|---|
Nombre del producto |
N-Nitrosodithiazine |
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
150.23 g/mol |
Nombre IUPAC |
5-nitroso-1,3,5-dithiazinane |
InChI |
InChI=1S/C3H6N2OS2/c6-4-5-1-7-3-8-2-5/h1-3H2 |
Clave InChI |
HAGCCDDROWPBPR-UHFFFAOYSA-N |
SMILES |
C1N(CSCS1)N=O |
SMILES canónico |
C1N(CSCS1)N=O |
Otros números CAS |
114282-83-6 |
Sinónimos |
N-NDTH N-nitrosodithiazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
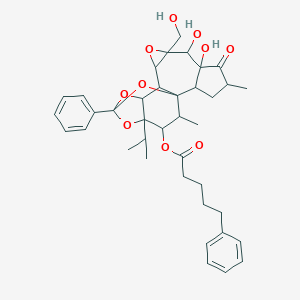
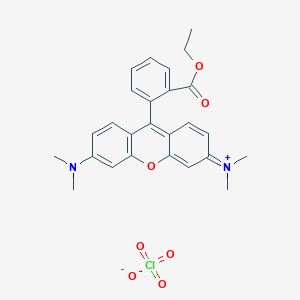

![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
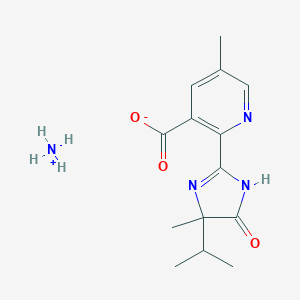
![4-[2-(3-Thienyl)ethenyl]pyridine](/img/structure/B220037.png)


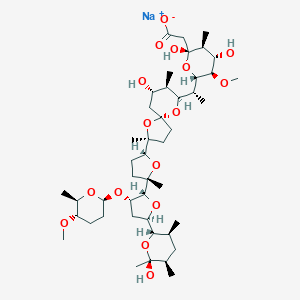

![3-Amino-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B220089.png)
